molecular formula C13H19N7OS B10989053 N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B10989053
M. Wt: 321.40 g/mol
InChI Key: UFFVUNZIQDQSLY-UHFFFAOYSA-N
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Preparation Methods

  • Chemical Reactions Analysis

      N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: can undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions depend on the specific reaction type and functional groups involved.
    • Major products formed from these reactions would be derivatives of the compound with modified substituents.
  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains an area of ongoing research.
    • It likely interacts with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    • While I don’t have specific information on similar compounds, further research could compare this compound’s properties with related structures.

    Properties

    Molecular Formula

    C13H19N7OS

    Molecular Weight

    321.40 g/mol

    IUPAC Name

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

    InChI

    InChI=1S/C13H19N7OS/c1-10-16-17-12(22-10)15-11(21)7-13(5-3-2-4-6-13)8-20-9-14-18-19-20/h9H,2-8H2,1H3,(H,15,17,21)

    InChI Key

    UFFVUNZIQDQSLY-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NN=C(S1)NC(=O)CC2(CCCCC2)CN3C=NN=N3

    Origin of Product

    United States

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